REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1S.OCC[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.CCCCCC.C(OCC)(=O)C>C1(C)C=CC=CC=1>[N:10]1([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming a solution
|
Type
|
TEMPERATURE
|
Details
|
to reflux under an argon atmosphere for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The residue was then concentrated onto 5 g of silica
|
Type
|
ADDITION
|
Details
|
The silica was added to a medium pressure chromatography column
|
Type
|
WASH
|
Details
|
The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 76.4% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |